2-Nitroanisole

説明

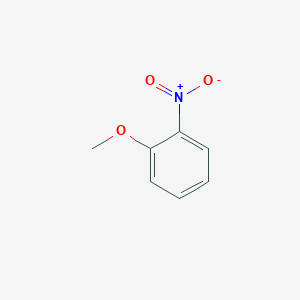

Structure

3D Structure

特性

IUPAC Name |

1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYEGUGFPZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020962 | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °C, 142 °C closed cup, 142 °C c.c. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.29 | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004 | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellowish liquid, Light reddish or amber liquid | |

CAS No. |

91-23-6, 29191-53-5 | |

| Record name | 2-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029191535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRE7HLZ17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10.5 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Nitroanisole from o-Chloronitrobenzene

This guide provides a comprehensive overview of the synthesis of 2-nitroanisole from o-chloronitrobenzene, a critical transformation in the production of various chemical intermediates. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and key optimization parameters.

Introduction: The Significance of this compound

This compound, also known as 1-methoxy-2-nitrobenzene, is a vital organic intermediate. It serves as a precursor in the synthesis of o-anisidine, which is extensively used in the manufacturing of azo dyes. Furthermore, this compound and its derivatives are employed in the preparation of various pharmaceuticals and agricultural chemicals. The compound presents as a colorless to yellowish liquid and is soluble in organic solvents like alcohol and diethyl ether, but insoluble in water. Given its industrial importance and potential health implications, including its classification as a substance reasonably anticipated to be a human carcinogen, a thorough understanding of its synthesis is paramount.

Core Synthesis Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from o-chloronitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups.

Mechanism of Action:

The SNAr mechanism for this transformation proceeds in two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile, in this case, the methoxide ion (CH₃O⁻) from sodium methoxide, on the carbon atom bearing the chlorine atom in the o-chloronitrobenzene ring. This attack is facilitated by the electron-withdrawing nitro group (-NO₂), which is positioned ortho to the chlorine. The nitro group significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The addition of the methoxide ion results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. This stabilization is a key factor in the feasibility of the reaction.

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group, the chloride ion (Cl⁻). This step is typically fast and results in the formation of the final product, this compound.

The overall reaction can be summarized as follows:

O₂NC₆H₄Cl + NaOCH₃ → O₂NC₆H₄OCH₃ + NaCl

The presence of the electron-withdrawing nitro group is critical. Without it, chlorobenzene is generally inert to nucleophilic substitution under normal conditions due to the partial double bond character of the C-Cl bond. The ortho or para positioning of the nitro group relative to the leaving group is essential for effective resonance stabilization of the Meisenheimer intermediate. A nitro group in the meta position does not provide this stabilization, and consequently, the reaction with m-chloronitrobenzene is significantly slower.

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology for the synthesis of this compound from o-chloronitrobenzene. This protocol is based on established industrial practices and laboratory procedures, ensuring a high yield and purity of the final product.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| o-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | 88-73-3 |

| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 |

| Methanol (anhydrous) | CH₃OH | 32.04 | 67-56-1 |

| Water (distilled) | H₂O | 18.02 | 7732-18-5 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Calcium Chloride (anhydrous) | CaCl₂ | 110.98 | 10043-52-4 |

Safety Precautions:

-

o-Chloronitrobenzene: This compound is toxic and an irritant. It is poisonous if swallowed or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

-

Sodium Methoxide: This reagent is a flammable solid, corrosive, and water-reactive. It can cause severe skin and eye burns. It is also sensitive to air and moisture. Handle with extreme care in an inert atmosphere if possible.

-

Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

Reaction Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, carefully dissolve 23 grams of metallic sodium in 600 ml of anhydrous methanol. This process is exothermic and should be performed with caution. The resulting solution is sodium methoxide in methanol. Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add 158 grams of pure o-chloronitrobenzene.

-

Reaction Execution:

-

Atmospheric Pressure Method: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 2-10 hours.

-

High-Pressure Method (Autoclave): For a potentially faster reaction and higher yield, the reaction can be conducted in an autoclave. Seal the autoclave and heat the mixture. Raise the temperature to 120°C over one hour, maintain this temperature for 3 hours, and then increase to 128°C for an additional hour. The pressure will typically reach 8 to 10 atmospheres.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using an autoclave, carefully vent the apparatus and recover the methanol. For the reflux method, methanol can be removed by distillation.

-

Dilute the remaining residue with a significant volume of hot water (approximately 5 times the volume of the crude product). This will dissolve the sodium chloride byproduct.

-

The this compound will separate as an oily layer. Separate this organic layer using a separatory funnel.

-

Wash the organic layer twice more with hot water to remove any remaining inorganic salts.

-

-

Purification:

-

Dry the crude this compound over an anhydrous drying agent such as calcium chloride.

-

Purify the product by vacuum distillation. This compound has a boiling point of 273°C at atmospheric pressure and 141°C at 15 mm Hg.

-

Collect the fraction corresponding to pure this compound. A yield of approximately 88-95% can be expected.

-

Process Optimization and Key Parameters

The efficiency and selectivity of the this compound synthesis can be influenced by several factors. Understanding these parameters is crucial for optimizing the process for industrial-scale production.

| Parameter | Effect on Reaction | Optimized Conditions | Rationale |

| Temperature | Higher temperatures increase the reaction rate. | 70-130°C | Provides sufficient activation energy for the nucleophilic attack. However, excessively high temperatures may lead to side reactions and decomposition. |

| Solvent | A polar, aprotic solvent is generally preferred. Methanol is commonly used as it is also the source of the methoxide nucleophile. | Methanol | Solvates the sodium methoxide and facilitates the reaction. The use of anhydrous methanol is important to prevent the formation of byproducts from the reaction of methoxide with water. |

| Pressure | Can be performed at atmospheric or elevated pressure. | Atmospheric or up to 10 atm | Elevated pressure in an autoclave allows for higher reaction temperatures, potentially leading to a faster reaction and improved yield. |

| Catalyst | Phase-transfer catalysts can be employed. | e.g., Quaternary ammonium salts | In systems with mixed phases, a phase-transfer catalyst can facilitate the transfer of the methoxide ion to the organic phase, enhancing the reaction rate. |

| Stoichiometry | The molar ratio of reactants can affect the yield. | Equimolar or slight excess of sodium methoxide | An equimolar ratio is often sufficient for high yields. A large excess of sodium methoxide can sometimes lead to the formation of unidentified byproducts and decrease the overall yield. |

Conclusion

The synthesis of this compound from o-chloronitrobenzene via nucleophilic aromatic substitution is a well-established and efficient industrial process. A thorough understanding of the SNAr mechanism, coupled with careful control of reaction parameters such as temperature, solvent, and reactant stoichiometry, is essential for achieving high yields and purity. The protocol and optimization strategies detailed in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. Adherence to strict safety protocols is imperative throughout the process due to the hazardous nature of the involved reagents.

References

-

This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf. Available at: [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]

-

2-Nitrochlorobenzene - Wikipedia. Available at: [Link]

-

Nucleophilic Aromatic Substitution (NAS) (video) - Khan Academy. Available at: [Link]

-

Preparation of this compound - PrepChem.com. Available at: [Link]

- CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil - Google Patents.

-

This compound | C7H7NO3 | CID 7048 - PubChem - NIH. Available at: [Link]

- CN103073431A - Method for preparing o-nitroanisole and p-nitroanisole from mixed nitrochlorobenzene - Google Patents.

-

P-nitrochlorobenzene patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]

-

2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole (organic chemistry, aromatic compounds, nucleophilic substitution, chemistry) - Quora. Available at: [Link]

-

The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. - Filo. Available at: [Link]

Molecular weight and formula of 2-Nitroanisole

Molecular Identity, Synthetic Pathways, and Metabolic Fate

Executive Summary

2-Nitroanisole (CAS 91-23-6) serves as a critical intermediate in the synthesis of azo dyes and pharmaceuticals, specifically as a precursor to o-anisidine.[1][2] While structurally simple, its dual metabolic pathways—oxidative demethylation (detoxification) versus nitroreduction (bioactivation)—present significant toxicological considerations for drug developers.[1] This guide provides a definitive reference for its physicochemical properties, industrial synthesis, analytical characterization, and metabolic mechanisms.[1]

Part 1: Physicochemical Identity[2][3]

At its core, this compound is the ortho-isomer of methoxynitrobenzene.[1] Unlike its para-isomer (a solid at room temperature), this compound presents as a liquid or low-melting solid, necessitating specific handling protocols to prevent supercooling or crystallization in transfer lines.[1]

Molecular Data

| Property | Value | Technical Context |

| IUPAC Name | 1-Methoxy-2-nitrobenzene | Preferred systematic name |

| Molecular Formula | Degree of Unsaturation: 5 (4 ring + 1 nitro) | |

| Molecular Weight | 153.14 g/mol | Average mass |

| Monoisotopic Mass | 153.0426 Da | Critical for High-Res MS (HRMS) confirmation |

| CAS Registry | 91-23-6 | Key identifier for regulatory databases (TSCA, REACH) |

| SMILES | COc1ccccc1[O-] | For chemoinformatic modeling |

Physical Properties

| Parameter | Data | Experimental Note |

| Physical State | Yellowish liquid | MP is ~10°C; often supercools in storage.[1] |

| Boiling Point | 277°C | High boiling point requires high-temp GC columns.[1] |

| Density | 1.254 g/cm³ | Denser than water; sinks in aqueous extractions.[1] |

| Solubility | Water: InsolubleOrganic: Soluble | Extractable with Dichloromethane (DCM) or Ethyl Acetate.[1] |

Part 2: Synthetic Pathways & Reaction Mechanisms

For researchers synthesizing this compound or tracing its impurities, understanding the reaction origin is vital.[1] While laboratory methylation of 2-nitrophenol is possible, the dominant industrial route utilizes Nucleophilic Aromatic Substitution (

Primary Route: of 2-Chloronitrobenzene

This method is preferred over direct nitration of anisole because it avoids the formation of the para-isomer byproduct, ensuring high regiochemical purity.[1]

Mechanism:

-

Activation: The nitro group at the ortho position withdraws electron density from the benzene ring, activating the carbon bonded to chlorine.[1]

-

Attack: Methoxide ion (

) attacks the ipso-carbon, forming a Meisenheimer complex.[1] -

Elimination: Chloride is expelled, restoring aromaticity.[1]

Secondary Route: Methylation (Williamson Ether Synthesis)

Used primarily in small-scale laboratory settings when 2-nitrophenol is the available starting material.[1] Requires phase transfer catalysis or strong bases.[1]

Visualization: Synthetic Logic Flow

The following diagram illustrates the competing pathways and the rationale for selecting the

Figure 1: Comparison of synthetic routes. The SNAr pathway (blue arrows) prevents the formation of regioisomers common in direct nitration (dotted red lines).

Part 3: Analytical Characterization (GC-MS Protocol)

Reliable detection of this compound requires Gas Chromatography-Mass Spectrometry (GC-MS).[1] The following protocol is self-validating through the monitoring of specific fragmentation ions.

Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: Aqueous environmental samples or biological fluids.[1]

-

Solvent: Dichloromethane (DCM).[1]

-

Procedure: Acidify sample to pH < 2 (stabilizes phenols if present), extract 3x with DCM. Dry organic layer over anhydrous

.[1] Concentrate under nitrogen stream.[1][3] Do not evaporate to dryness to prevent loss of semi-volatiles.[1]

GC-MS Parameters

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), 30m x 0.25mm ID.[1]

-

Carrier Gas: Helium @ 1.0 mL/min (constant flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 10°C/min to 200°C.

-

Ramp 20°C/min to 280°C (Hold 5 min).

-

-

Ionization: Electron Impact (EI), 70 eV.[1]

Mass Spectrum Fragmentation (Validation Criteria)

To confirm identity, the peak at the retention time must exhibit the following ion ratios:

| m/z (Ion) | Identity | Relative Abundance (Approx) | Mechanistic Origin |

| 153 | 100% (Base Peak) | Molecular Ion (Stable aromatic) | |

| 136 | ~10-15% | "Ortho Effect": H-transfer from methyl to nitro oxygen, loss of OH. | |

| 123 | ~40-50% | Loss of nitric oxide radical.[1] | |

| 106 | ~20% | Loss of nitrous acid.[1] | |

| 77 | ~60% | Phenyl cation (Benzene ring integrity).[1] |

Analyst Note: The presence of the m/z 136 peak is diagnostic for ortho-nitro isomers due to the proximity of the nitro oxygen and the methyl hydrogens (Ortho Effect). This peak is significantly suppressed or absent in para-nitroanisole.[1]

Part 4: Metabolic Fate & Toxicology[2]

For drug development professionals, this compound is a "structural alert" compound.[1] Its toxicity profile is dictated by the competition between metabolic activation and detoxification.[1]

The Dual Pathway

-

Oxidative Demethylation (Detoxification): Cytochrome P450 enzymes (mainly CYP2E1) convert this compound to 2-nitrophenol .[1] This is rapidly conjugated (glucuronidation/sulfation) and excreted.[1][4] This is the dominant pathway.[1]

-

Nitroreduction (Bioactivation): Intestinal microflora or hepatic reductases reduce the nitro group to an amine, forming o-anisidine .[1]

Visualization: Metabolic Activation vs. Detoxification

Figure 2: Metabolic fate.[1][2][5][4] The red dashed pathway represents the bioactivation route leading to genotoxicity, despite being the minor pathway quantitatively.

Safety Classification

-

IARC Classification: Group 2B (Possibly carcinogenic to humans).[1]

-

NTP Status: Reasonably anticipated to be a human carcinogen.[1][5][4][6][7]

References

-

National Center for Biotechnology Information (PubChem). this compound (CID 7048).[1] Retrieved from [Link][1]

-

National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: o-Nitroanisole.[1][4] U.S. Department of Health and Human Services.[1][5][4] Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: this compound.[1] Vol 65.[1] Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1] Retrieved from [Link][1]

Sources

- 1. This compound | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ICSC 1520 - this compound [chemicalsafety.ilo.org]

- 7. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Nitroanisole

Introduction: The Strategic Importance of 2-Nitroanisole in Azo Dye Chemistry

Azo dyes represent the most diverse and widely used class of synthetic colorants, accounting for over 60% of the dyes used in the textile, printing, and food industries.[1][2] Their commercial significance stems from their straightforward and versatile synthesis, which allows for the generation of a vast spectrum of colors.[3] A key precursor in the synthesis of a subset of these vibrant dyes is this compound. This aromatic compound, through a series of well-established chemical transformations, serves as a foundational building block for azo dyes with specific desired hues and properties.[4] The presence of the methoxy group, originating from this compound, plays a crucial role in modulating the electronic properties and, consequently, the color and fastness of the final dye molecule.[1][5]

This technical guide provides a comprehensive overview of the use of this compound in azo dye synthesis, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed, field-proven protocols, and discuss the influence of the molecular structure on the final product's characteristics.

The Synthetic Pathway: A Multi-Step Transformation

The synthesis of azo dyes from this compound is not a direct process but rather a sequence of three critical chemical transformations:

-

Reduction of this compound: The journey begins with the reduction of the nitro group of this compound to a primary aromatic amine, yielding 2-methoxyaniline (o-anisidine).[6] This step is pivotal as the resulting amino group is the functional handle for the subsequent diazotization reaction.

-

Diazotization of 2-Methoxyaniline: The newly formed 2-methoxyaniline is then converted into a diazonium salt.[7] This is achieved by treating the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[8] The resulting diazonium salt is a highly reactive electrophile.

-

Azo Coupling: The final step involves the reaction of the diazonium salt with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine.[9] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), the chromophore responsible for the dye's color.[10]

The overall workflow can be visualized as follows:

Caption: Synthetic workflow from this compound to an Azo Dye.

Mechanistic Insights: The Chemistry of Color Formation

Understanding the mechanism of each step is crucial for optimizing reaction conditions and ensuring the synthesis of a high-purity product.

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The coupling component, typically a phenol or an aniline derivative, provides the electron-rich aromatic ring that is attacked by the diazonium ion. The position of the coupling (ortho or para to the activating group) is dictated by steric and electronic factors. For instance, with β-naphthol, the coupling occurs at the α-position.

Caption: General mechanism of diazotization and azo coupling.

Detailed Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol

This protocol outlines the synthesis of a vibrant red azo dye by coupling diazotized 2-methoxyaniline with β-naphthol.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| This compound | C₇H₇NO₃ | 153.14 | 1.53 g (10 mmol) |

| Iron filings | Fe | 55.85 | 3.0 g |

| Concentrated HCl | HCl | 36.46 | 10 mL |

| 2-Methoxyaniline | C₇H₉NO | 123.15 | (Product from Step 1) |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.7 g (10.1 mmol) |

| β-Naphthol | C₁₀H₈O | 144.17 | 1.44 g (10 mmol) |

| Sodium Hydroxide | NaOH | 40.00 | 0.8 g |

| Ethanol | C₂H₅OH | 46.07 | As needed |

| Distilled Water | H₂O | 18.02 | As needed |

Step 1: Reduction of this compound to 2-Methoxyaniline

-

In a 250 mL round-bottom flask equipped with a reflux condenser, place 1.53 g (10 mmol) of this compound and 50 mL of ethanol.

-

Add 3.0 g of iron filings to the flask.

-

Slowly add 10 mL of concentrated hydrochloric acid to the mixture through the condenser.

-

Heat the mixture to reflux for 2-3 hours. The color of the solution should change from yellow to colorless.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove the iron sludge. Wash the residue with a small amount of ethanol.

-

Combine the filtrate and washings and remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-methoxyaniline as an oily liquid. The crude product can be used directly in the next step.

Step 2: Diazotization of 2-Methoxyaniline

-

In a 100 mL beaker, dissolve the crude 2-methoxyaniline (approx. 10 mmol) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 2-methoxyaniline solution, ensuring the temperature remains below 5 °C.[8]

-

Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the 2-methoxyphenyldiazonium chloride.

Step 3: Azo Coupling with β-Naphthol

-

In a 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 2 to the β-naphthol solution with vigorous stirring.

-

A brilliant red precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the dye in an oven at 60-70 °C.

The Influence of the Methoxy Group

The methoxy (-OCH₃) group, an electron-donating group, on the phenyl ring originating from this compound has a significant impact on the properties of the resulting azo dye.[5] It influences the electronic properties of the dye, which in turn affects its color. The ortho-position of the methoxy group can lead to a bathochromic (red) shift in the absorption maximum of the dye compared to its unsubstituted counterpart.[5] This is due to the extension of the conjugated π-system. Furthermore, the methoxy group can enhance the dye's solubility in certain organic solvents and influence its fastness properties on various substrates.

Characterization of the Synthesized Azo Dye

The synthesized azo dye can be characterized using various spectroscopic techniques:

-

UV-Visible Spectroscopy: The UV-Vis spectrum of the dye dissolved in a suitable solvent (e.g., ethanol) will show a characteristic absorption maximum (λmax) in the visible region, which corresponds to its color.[11] For azo dyes derived from 2-methoxyaniline, the λmax can vary depending on the coupling component.[12]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the structure of the dye molecule. A signal for the O-CH₃ protons would be expected around 3.84 ppm.[13] The aromatic protons will appear in the range of 6.94–7.66 ppm.[13]

-

FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the azo group (-N=N-) and other functional groups present in the molecule.

Safety and Handling Precautions

-

This compound: This compound is toxic and a suspected carcinogen.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

2-Methoxyaniline (o-Anisidine): This compound is also toxic and should be handled with care.

-

Hydrochloric Acid and Sodium Hydroxide: These are corrosive and should be handled with appropriate care to avoid skin and eye contact.

-

Diazonium Salts: Diazonium salts can be explosive when dry. It is crucial to keep them in solution and at low temperatures.[14]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of azo dyes. The multi-step synthesis, involving reduction, diazotization, and azo coupling, is a classic yet powerful method in organic chemistry. By carefully controlling the reaction conditions and the choice of the coupling component, a wide array of colors with specific properties can be achieved. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and explore the potential of azo dyes derived from this compound in their respective fields.

References

-

SYNTHESIZATION OF β -NAFTOLORANGE, AN AZO DYE WITH SUPERIOR PURITY. (n.d.). CABI Digital Library. Retrieved February 7, 2026, from [Link]

-

The Synthesis of Azo Dyes. (n.d.). Retrieved February 7, 2026, from [Link]

-

Azo dye. (2024, January 26). In Wikipedia. [Link]

-

Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. (2023, February 27). Vedantu. [Link]

-

How to synthesize Pigment Red 202? (2025, July 1). Winchem Industrial. [Link]

-

Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023, March 25). Impactfactor.org. Retrieved February 7, 2026, from [Link]

- Al-Rubaie, L. A. R., & Mhessn, R. J. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. E-Journal of Chemistry, 9(1), 465–470.

- Bassyouni, F. A., El-Bashir, S. M., & Ibrahim, S. A. (2020). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemistry, 2020, 1–24.

-

Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. (n.d.). Retrieved February 7, 2026, from [Link]

-

Amine. (2024, February 5). In Wikipedia. [Link]

- Laked azo red pigment and processes for preparation and use. (n.d.). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

- Li, Y., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(49), 34685-34692.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

- Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023).

-

Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. (2018, May 9). YouTube. Retrieved February 7, 2026, from [Link]

- Bassyouni, F., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.

- Otutu, J. O., & Efurhievwe, E. M. (2010). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. E-Journal of Chemistry, 7(4), 1253–1258.

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

-

Coupling with diazonium salt? (2016, August 24). ResearchGate. Retrieved February 7, 2026, from [Link]

-

UV-VIS spectra of synthesized azo dye. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method. (n.d.). JOCPR.com. Retrieved February 7, 2026, from [Link]

-

Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 7, 2026, from [Link]

- Preparation method for C.I. pigment red 53:1. (n.d.). Google Patents.

- Preparation method of C.I. pigment red 188. (n.d.). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. dyespigments.net [dyespigments.net]

- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Azo dye - Wikipedia [en.wikipedia.org]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jchemrev.com [jchemrev.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. m.youtube.com [m.youtube.com]

Synthetic utility of 2-Nitroanisole in organic chemistry

Executive Summary

2-Nitroanisole (1-methoxy-2-nitrobenzene) is a bifunctional aromatic building block characterized by the interplay between its electron-donating methoxy group and the electron-withdrawing nitro group. While primarily known as the immediate precursor to

This guide provides high-fidelity protocols for the reduction of this compound and its subsequent conversion into benzimidazole scaffolds. It also details the "ipso-substitution" strategy, where the methoxy group serves as a leaving group to access sterically congested

Structural Properties & Reactivity Profile

The reactivity of this compound is defined by the ortho-effect and competing electronic demands.

-

Electronic Push-Pull: The methoxy group (

) is a strong -

Activation: The

-nitro group activates the ring toward nucleophilic attack at the C1 position (ipso-carbon), making the methoxy group a viable leaving group under forcing conditions. -

Reduction Potential: The nitro group is easily reduced to an amine (

), significantly altering the electronic landscape from electron-withdrawing to electron-donating.

Reactivity Flowchart

Figure 1: Divergent synthetic pathways for this compound. The compound serves as a pivot point between anisidine derivatives and nitroaniline derivatives.

Primary Transformation: Reduction to -Anisidine[1]

The reduction of this compound to

Protocol A: Catalytic Transfer Hydrogenation (Lab Scale)

Objective: Synthesis of

Reagents:

-

Substrate: this compound (10 mmol, 1.53 g)

-

Hydrogen Donor: Ammonium Formate (30 mmol, 1.90 g)

-

Catalyst: 10% Pd/C (10 mol% loading)

-

Solvent: Methanol (dry, degassed)

Procedure:

-

Setup: Charge a two-neck round-bottom flask with this compound and Methanol (20 mL). Nitrogen sparge for 10 minutes to remove dissolved oxygen (prevents catalyst poisoning/ignition).

-

Addition: Add 10% Pd/C carefully (pyrophoric risk: keep wet with solvent).

-

Initiation: Add Ammonium Formate in one portion.

-

Reaction: Heat the mixture to reflux (

). Evolution of-

Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The yellow nitro spot (

) will disappear, replaced by a fluorescent amine spot (

-

-

Workup: Upon completion (approx. 1-2 hours), cool to room temperature. Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Purification: Concentrate the filtrate. Dissolve residue in DCM, wash with water (to remove excess formate), dry over

, and concentrate.-

Yield: Typically 90-95%.

-

Storage: Store under inert atmosphere;

-anisidine oxidizes (darkens) upon air exposure.

-

Mechanistic Insight: Ammonium formate decomposes into

Advanced Application: Synthesis of Benzimidazoles[2][3][4]

Benzimidazoles are privileged scaffolds in medicinal chemistry (e.g., proton pump inhibitors, anthelmintics). This compound is a precursor to N-substituted benzimidazoles via a "Reduction-Cyclization" sequence.

Protocol B: One-Pot Reductive Cyclization

Objective: Synthesis of 2-substituted benzimidazole from this compound precursors. Note: This protocol assumes the intermediate o-anisidine is generated or used directly.

Pathway Logic:

-

Reduction: this compound

-

Condensation:

-Anisidine + Aldehyde -

Cyclization: Oxidative closure (if using aldehyde) or acid-catalyzed closure (if using carboxylic acid).

Specific Workflow (Sodium Dithionite Method): This method allows the use of the nitro precursor directly in the presence of the aldehyde.

Reagents:

-

This compound (1.0 equiv)

-

Benzaldehyde (1.1 equiv)

-

Sodium Dithionite (

) (3.0 equiv) -

Solvent: DMSO/Water (9:1)

Procedure:

-

Dissolve this compound and benzaldehyde in DMSO/Water.

-

Add Sodium Dithionite. Heat to

for 3-4 hours. -

Mechanism: Dithionite reduces the nitro group to the amine. The amine condenses with the aldehyde. The resulting imine undergoes intramolecular cyclization (often requiring mild oxidation or leaving group displacement if using specific derivatives).

-

Note: For this compound specifically, this route yields 1-methoxy-2-phenylbenzimidazole derivatives if the methoxy group is retained, or requires demethylation conditions (

) post-synthesis if the free NH benzimidazole is desired.

-

Nucleophilic Aromatic Substitution ( )

A less common but powerful utility of this compound is using the methoxy group as a leaving group. The

Reaction: this compound + Primary Amine

Conditions:

-

Nucleophile: Aliphatic amines (e.g., benzylamine, morpholine).

-

Solvent: DMF or neat.

-

Temp: Elevated (

). -

Utility: This allows the conversion of an ether linkage to an amine linkage, useful when the

-nitroaniline is difficult to synthesize via direct nitration of aniline (which often yields para isomers).

Data Summary: Substitution vs. Reduction[5]

| Variable | Reduction Pathway | |

| Reagent | Primary/Secondary Amines | |

| Active Site | Nitro Group ( | Methoxy Carbon (C-OMe) |

| Product | ||

| Key Condition | Reducing Atmosphere | Heat, Polar Aprotic Solvent |

Safety & Handling (Critical)

This compound and its metabolite

-

Carcinogenicity: this compound is classified as a Group 2A/1B Carcinogen (depending on agency). It is reasonably anticipated to be a human carcinogen.[3][4]

-

Methemoglobinemia: Absorption through skin or inhalation can cause oxidation of hemoglobin to methemoglobin, reducing oxygen transport.

-

Engineering Controls:

-

All solid handling must occur in a fume hood or glovebox.

-

Double-gloving (Nitrile) is recommended.

-

-

Waste Disposal: Segregate as hazardous organic waste. Do not mix with strong oxidizers.

References

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: o-Nitroanisole. U.S. Department of Health and Human Services. [Link]

-

Organic Syntheses. (1945). o-Anisidine.[4][9] Org. Synth. 25, 5. (Classic reduction protocol). [Link]

-

PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scicom.favv-afsca.be [scicom.favv-afsca.be]

- 3. ICSC 1520 - this compound [chemicalsafety.ilo.org]

- 4. lobachemie.com [lobachemie.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. researchgate.net [researchgate.net]

Quantitative Analysis of 2-Nitroanisole using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the identification and quantification of 2-Nitroanisole (CAS No. 91-23-6) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical intermediate in the synthesis of various dyes and pharmaceuticals and is recognized as an environmental pollutant with potential carcinogenic properties.[1][2] Consequently, a reliable and sensitive analytical method is imperative for quality control, process monitoring, and environmental assessment. This guide provides a comprehensive methodology, from sample preparation to instrumental analysis and data interpretation, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation for specific matrices.

Introduction: The Significance of this compound Analysis

This compound, also known as 1-methoxy-2-nitrobenzene, is a synthetic, colorless to yellowish liquid primarily used as a precursor in the production of o-anisidine, a key component in the manufacturing of azo dyes.[2][3] Its role as a building block extends to the pharmaceutical industry.[4] However, its classification as a potential human carcinogen (Group 2B) and its presence as an industrial pollutant necessitate precise analytical oversight.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive compound identification based on mass-to-charge ratio. This protocol outlines a validated starting point for the GC-MS analysis of this compound, ensuring accuracy and reproducibility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₇NO₃ | [4] |

| Molecular Weight | 153.14 g/mol | [4] |

| CAS Number | 91-23-6 | [3] |

| Appearance | Colorless to yellowish liquid | [2] |

| Boiling Point | 277 °C | [2] |

| Melting Point | 10.5 °C | [2] |

| Density | 1.254 g/cm³ at 20 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and other organic solvents.[2][4] | |

| Safety | Potential carcinogen; harmful if swallowed.[5][6] |

Principle of the GC-MS Method

The methodology hinges on the volatility of this compound, which allows it to be vaporized in the GC inlet and separated from other components as it passes through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. Upon elution from the column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by a mass analyzer, producing a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification. Quantification is achieved by integrating the area of a characteristic ion peak and comparing it to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Materials and Reagents

-

This compound Standard: Analytical grade (≥99% purity)

-

Solvent: GC-MS grade Dichloromethane, Hexane, or other suitable volatile organic solvent.[7][8]

-

Sample Vials: 1.5 mL or 2 mL glass autosampler vials with PTFE-lined septa.[7]

-

Pipettes and Syringes: Calibrated for accurate volume measurements.

-

Inert Gas: Helium (99.999% purity) for carrier gas.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer equipped with an electron ionization (EI) source is required. The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

Table 2: Recommended GC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph (GC) | ||

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for aromatic compounds. |

| Injection Volume | 1 µL | Standard volume to prevent column overloading. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of this compound without thermal degradation. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. A split injection (e.g., 50:1) can be used for more concentrated samples. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |

| Oven Program | Initial: 80 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | The program starts below the solvent's boiling point and ramps aggressively to elute this compound (B.P. 277°C) as a sharp peak, followed by a hold to clean the column. |

| Mass Spectrometer (MS) | ||

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase and promote consistent ionization. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |

| Electron Energy | 70 eV | The standard energy for EI, which generates stable and extensive fragmentation libraries (e.g., NIST). |

| Mass Scan Range | 40 - 200 m/z | Covers the molecular ion (m/z 153) and all significant expected fragments. |

| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Sample Preparation Protocol

Causality: Proper sample preparation is critical to avoid contamination and ensure the analyte is in a form suitable for GC-MS analysis.[8][9] Using volatile organic solvents is necessary as GC-MS cannot be performed directly on aqueous samples.[7] Samples must be free of particulates to prevent blockage of the syringe and contamination of the injector and column.[7]

Step-by-Step Procedure:

-

Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of dichloromethane in a class A volumetric flask.

-

Working Standard Preparation (10 µg/mL): Perform a serial dilution of the stock standard. For example, dilute 100 µL of the stock solution into 9.9 mL of dichloromethane to create a 10 µg/mL working standard. This concentration is ideal for achieving a column loading of approximately 10 ng with a 1 µL injection.[7]

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10, 20 µg/mL) by diluting the stock solution with the chosen solvent.

-

Sample Preparation:

-

If the sample is a solid, dissolve a known weight in dichloromethane to an estimated concentration within the calibration range.

-

If the sample is a liquid, dilute it with dichloromethane to fall within the calibration range.

-

For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte into an organic layer.[8]

-

-

Final Filtration: Ensure all solutions (standards and samples) are free of particles. If necessary, centrifuge the samples and transfer the supernatant to a clean vial.[8]

-

Vialing: Transfer a minimum of 50 µL of each standard and sample into separate 1.5 mL glass autosampler vials and cap securely.[7]

GC-MS Workflow and Data Analysis

The overall process from sample preparation to data reporting follows a structured workflow to ensure consistency and traceability.

Caption: GC-MS Analysis Workflow for this compound.

Data Analysis Steps

-

Peak Identification: Identify the chromatographic peak corresponding to this compound by its retention time, which should be consistent across all standards and samples.

-

Mass Spectrum Confirmation: Confirm the identity by comparing the acquired mass spectrum of the peak with a reference library (e.g., NIST). The spectrum should exhibit the characteristic molecular ion and fragmentation pattern of this compound.

-

Quantification: Integrate the peak area of a characteristic, abundant, and interference-free ion (quantification ion). The molecular ion (m/z 153) is often a good choice.

-

Calibration Curve: Plot the peak areas of the calibration standards against their known concentrations to generate a calibration curve. A linear regression with R² > 0.995 is typically required.

-

Calculate Concentration: Use the regression equation from the calibration curve to calculate the concentration of this compound in the prepared samples.

Expected Results

-

Retention Time: Based on the proposed GC parameters, this compound is expected to elute at approximately 10-12 minutes.

-

Mass Spectrum: The electron ionization mass spectrum will be the primary tool for identification. The key is to observe the molecular ion and a logical fragmentation pattern.

Table 3: Expected Mass Fragments for this compound

| m/z | Ion Identity | Interpretation | Role in Identification |

| 153 | [M]⁺ | Molecular Ion | Primary Identifier & Quant Ion |

| 123 | [M-NO]⁺ | Loss of a nitric oxide radical | Confirmatory Fragment |

| 107 | [M-NO₂]⁺ | Loss of the nitro group (NO₂) | Major Confirmatory Fragment |

| 95 | [M-NO-CO]⁺ | Subsequent loss of carbon monoxide | Confirmatory Fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation, loss of OCH₃ and NO₂ | Common aromatic fragment |

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the analysis of this compound. By adhering to the specified sample preparation steps and instrumental parameters, researchers and drug development professionals can achieve accurate and reproducible results for quality control, safety assessment, and environmental monitoring. The provided parameters serve as a validated starting point and can be further optimized to meet specific matrix requirements or regulatory standards.

References

-

University of Massachusetts Medical School. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

International Agency for Research on Cancer. (1996). This compound. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol 65. Lyon: IARC. Retrieved from [Link]

-

Trivedi, M. K., & Branton, A. (2015). GC-MS spectra of control and treated anisole samples. ResearchGate. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Harvard University. (2024). GC/MS Sample Preparation. HSC Cores - BookStack. Retrieved from [Link]

-

G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1520 - this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Loba Chemie. (2015). This compound FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

- 1. 2-硝基苯甲醚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. ICSC 1520 - this compound [chemicalsafety.ilo.org]

- 6. lobachemie.com [lobachemie.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Robust Quantification of 2-Nitroanisole

Abstract

This document provides a comprehensive, validated methodology for the quantification of 2-Nitroanisole using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a significant industrial intermediate, primarily used in the synthesis of azo dyes, and is also recognized as an environmental pollutant of concern.[1][2] Its accurate and reliable quantification is therefore critical for quality control in manufacturing processes, environmental monitoring, and toxicological studies.[2] This application note details the scientific principles, a step-by-step experimental protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[3][4]

Introduction and Scientific Rationale

This compound (1-Methoxy-2-nitrobenzene) is a synthetic aromatic compound that serves as a precursor to o-anisidine, a key component in dye manufacturing.[1][5] Due to its production and use, it can be released into the environment, posing potential health risks.[1][2] High-Performance Liquid Chromatography (HPLC) is an exceptionally well-suited analytical technique for the determination of such compounds due to its high sensitivity, specificity, and robustness.[3][6]

The method described herein employs Reversed-Phase Chromatography (RP-HPLC), the most common mode of HPLC separation. The fundamental principle relies on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. This compound, being a moderately non-polar molecule (log P ≈ 1.73), exhibits a strong affinity for a hydrophobic stationary phase, such as octadecyl-silane (C18).[5][7] By using a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile, this compound is eluted from the column at a characteristic retention time. The separated analyte is then detected by a UV-Vis detector, as the nitroaromatic chromophore in its structure strongly absorbs ultraviolet light.

The causality behind this choice is clear: the C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte, while the acetonitrile/water mobile phase offers precise control over the elution strength. Modulating the ratio of acetonitrile to water allows for the fine-tuning of the retention time and ensures baseline separation from potential impurities or matrix components. This combination provides a selective and efficient separation mechanism.

Analytical Method Workflow

The entire analytical process, from initial sample handling to final data reporting, is designed to ensure data integrity and reproducibility.

Caption: Workflow for the HPLC quantification of this compound.

Detailed Experimental Protocol

Instrumentation, Reagents, and Materials

-

Instrumentation:

-

HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (4-decimal places).

-

pH meter.

-

Sonicator.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

-

Reagents and Chemicals:

-

Materials:

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

HPLC vials with caps and septa.

-

Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon).

-

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of this compound.

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | Provides excellent hydrophobic retention for this compound and high efficiency.[6] |

| Mobile Phase | Isocratic: Acetonitrile and Water (60:40 v/v) | The ratio provides optimal elution and retention time. Acetonitrile is a strong organic modifier for eluting moderately non-polar compounds from a C18 column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.[6] |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading.[6] |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[6] |

| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[11] |

| Run Time | ~10 minutes | Sufficient to allow for the elution of this compound and any potential late-eluting impurities. |

Preparation of Solutions

-

Mobile Phase Preparation (1 L):

-

Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

-

Add 400 mL of HPLC-grade water.

-

Mix thoroughly and degas for 15-20 minutes using a sonicator or an online degasser before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

-

Dissolve and dilute to volume with HPLC-grade methanol.[6] This solution should be stored under refrigeration.

-

-

Calibration Standards:

-

Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation

The goal of sample preparation is to present a clean, particulate-free solution of the analyte in a solvent compatible with the mobile phase.[12]

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable volume of methanol or the mobile phase to achieve an expected concentration within the calibration range.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[6] Discard the first 0.5 mL of the filtrate to saturate the filter membrane.

-

The sample is now ready for injection.

For environmental samples like water or soil, a pre-concentration and extraction step using Solid-Phase Extraction (SPE) or liquid-liquid extraction may be required, following established protocols such as those outlined in EPA Method 8330B.[13][14]

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure no system contamination.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the prepared sample solutions. It is good practice to inject a calibration standard periodically to monitor system stability.

-

Construct a calibration curve by plotting the peak area of this compound against the known concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

Method Validation: A Self-Validating System